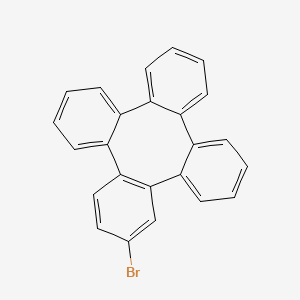![molecular formula C13H17BrN2 B12953535 4-Bromo-1'-methylspiro[indoline-3,4'-piperidine] CAS No. 1160247-26-6](/img/structure/B12953535.png)
4-Bromo-1'-methylspiro[indoline-3,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic indoline compound that has garnered significant attention in recent years due to its unique structural features and potential biological activities. Spirocyclic compounds are characterized by a spiro junction where two rings are connected through a single atom, in this case, a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] typically involves the reaction of a key intermediate, 1’-methylspiro[indoline-3,4’-piperidine], with various reagents under specific conditions. One common method involves the reaction of this intermediate with benzenesulfonyl chloride under alkaline conditions to produce its derivatives . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, the bromine atom in the compound can be substituted with other groups using reagents like sodium iodide in acetone (Finkelstein reaction).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may yield an alcohol. Substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets. Molecular docking studies have shown that this compound binds strongly to proteins such as CDK, c-Met, and EGFR . These proteins play crucial roles in cell proliferation and survival, and their inhibition can lead to the suppression of tumor growth. The binding of the compound to these proteins disrupts their normal function, thereby exerting its anti-tumor effects.
Comparison with Similar Compounds
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: The parent compound without the bromine substitution.
4-Chloro-1’-methylspiro[indoline-3,4’-piperidine]: A similar compound with a chlorine atom instead of bromine.
4-Fluoro-1’-methylspiro[indoline-3,4’-piperidine]: A similar compound with a fluorine atom instead of bromine.
Uniqueness
4-Bromo-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. Additionally, the bromine atom can enhance the compound’s binding affinity to target proteins, potentially increasing its efficacy as an anti-tumor agent .
Properties
CAS No. |
1160247-26-6 |
|---|---|
Molecular Formula |
C13H17BrN2 |
Molecular Weight |
281.19 g/mol |
IUPAC Name |
4-bromo-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17BrN2/c1-16-7-5-13(6-8-16)9-15-11-4-2-3-10(14)12(11)13/h2-4,15H,5-9H2,1H3 |
InChI Key |
VKGRLHGMALQLGM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNC3=C2C(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



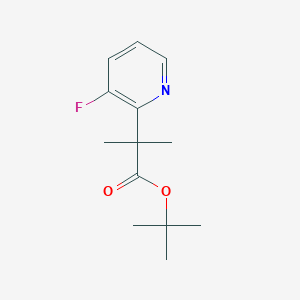


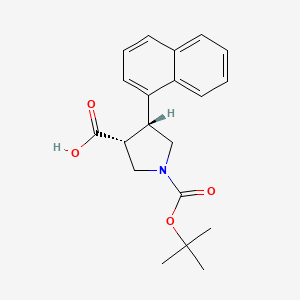

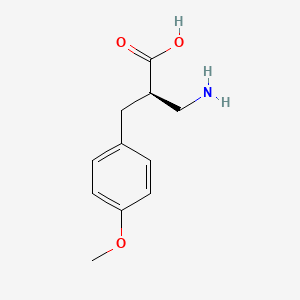
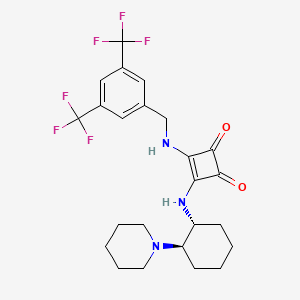
![5-Methyl-7-(methylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B12953498.png)
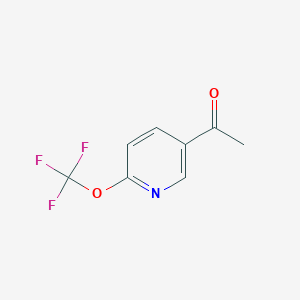
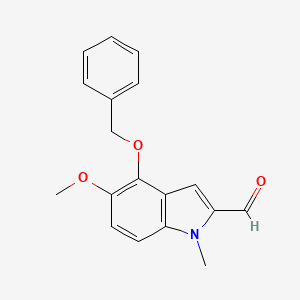
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12953520.png)
